Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate
Description
Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted at the 6-position with a 3-oxopropanoate ethyl ester group. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets such as kinases, receptors, and enzymes . The 3-oxopropanoate moiety introduces a polar, hydrogen-bond-capable functional group, which may enhance solubility and influence metabolic stability compared to simpler esters.
Properties
Molecular Formula |
C12H12N2O3 |
|---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 3-imidazo[1,2-a]pyridin-6-yl-3-oxopropanoate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)7-10(15)9-3-4-11-13-5-6-14(11)8-9/h3-6,8H,2,7H2,1H3 |
InChI Key |
CVBOKALHQVPXFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN2C=CN=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate typically involves the condensation of 2-aminopyridine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazo[1,2-a]pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free and catalyst-free methods have also been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include N-oxides, alcohols, and various substituted derivatives of the imidazo[1,2-a]pyridine ring .
Scientific Research Applications
Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anticancer, antiviral, and antibacterial activities.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine core can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, π-π stacking, and hydrophobic interactions, leading to the inhibition or activation of the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate with structurally or functionally related compounds from the evidence:
Structural and Functional Analysis:
Core Heterocycle Differences :
- The target compound’s imidazo[1,2-a]pyridine core distinguishes it from pyridazine (I-6230 ) or imidazo[1,2-b]pyridazine (1000155-11-2 ) derivatives. These variations alter electron distribution and binding pocket compatibility.
- Substitution at position 6 (target compound) vs. position 3 (Ethyl 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylate ) impacts spatial orientation in receptor interactions.
- Chlorophenyl groups (e.g., ) enhance lipophilicity and may improve membrane permeability compared to the oxopropanoate group.
- Synthetic Routes: The target compound’s synthesis likely parallels methods in , using aminopyridine and ethyl 3-oxopropanoate derivatives with cyclization agents (e.g., CBr4). In contrast, I-6230 and 1000155-11-2 rely on coupling reactions (e.g., phenethylamino or propylamine linkages).
- Pharmacological Implications: CAR agonist activity in correlates with the imidazo[1,2-a]pyridine scaffold, but substituent position (6 vs. 3) and functional groups (oxopropanoate vs. chlorophenyl) may modulate potency or selectivity.
Biological Activity
Ethyl 3-(imidazo[1,2-a]pyridin-6-yl)-3-oxopropanoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C12H12N2O3
- Molecular Weight : 232.24 g/mol
- CAS Number : 2340294-41-7
- MDL Number : MFCD31916199
Biological Activity Overview
This compound has been studied for various biological activities, including antimicrobial and antitumor properties. The imidazo[1,2-a]pyridine scaffold is known for its diverse pharmacological effects, making this compound a candidate for further exploration.
Antimicrobial Activity
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial properties. For instance, a study on related compounds demonstrated effective inhibition against Mycobacterium tuberculosis strains, including multidrug-resistant variants. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.025 to 0.054 μg/mL against the drug-susceptible H37Rv strain and similar efficacy against resistant strains .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (μg/mL) | MDR-MTB 11168 | MDR-MTB 9160 |
|---|---|---|---|
| Compound 10a | 0.030 | 0.047 | |
| Compound 10b | 0.036 | 0.050 | |
| Compound 10j | 0.036 | 0.051 | |
| INH | >40 | >40 |
Antitumor Activity
Imidazo[1,2-a]pyridines have also shown promise in cancer research. This compound's structural characteristics suggest potential interactions with biological targets involved in tumor growth and proliferation. Preliminary studies indicate that derivatives of this compound may inhibit cancer cell lines effectively, although specific data on this compound is limited.
Case Studies and Research Findings
In a recent study focusing on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives, several compounds were identified with promising biological profiles. Notably, the pharmacokinetic properties were assessed in animal models, indicating good tolerance at various dosages .
Table 2: Acute Toxicity Study of Selected Compounds
| Compound | Dose (mg/kg) | Survival (i.v., mice) | Survival (p.o., rats) |
|---|---|---|---|
| Compound 10a | 50 | 5/5 | 5/5 |
| Compound 10j | 100 | 5/5 | 5/5 |
These findings suggest that while the compound exhibits low toxicity at effective doses, further studies are necessary to elucidate its full therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
